2,4-Difluoropyridine
Overview
Description
2,4-Difluoropyridine: is an organic compound with the molecular formula C5H3F2N . It is a colorless liquid with a strong, pungent odor. This compound is widely used in organic synthesis, particularly as an intermediate in the production of various heterocyclic compounds, including pyridine derivatives .
Mechanism of Action
Target of Action
2,4-Difluoropyridine is an organic compound that is widely used in organic synthesis It is known to be a useful intermediate in the synthesis of various heterocyclic compounds, particularly pyridine derivatives .
Mode of Action
The mode of action of this compound is primarily through its role as a building block in the synthesis of more complex organic compounds. The presence of fluorine atoms in the molecule can significantly alter the chemical properties of the resulting compounds, including their reactivity and basicity .
Biochemical Pathways
The fluoropyridines synthesized using this compound can have various biological applications, depending on their structure .
Result of Action
Instead, its value lies in its ability to contribute to the synthesis of other compounds, which can have various biological effects depending on their structure .
Biochemical Analysis
Biochemical Properties
2,4-Difluoropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can influence the activity and stability of the enzymes. For instance, this compound has been shown to interact with cytochrome P450 enzymes, affecting their catalytic activity and potentially altering metabolic pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain signaling pathways, leading to changes in gene expression profiles and metabolic flux. This compound has also been reported to induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases, which are critical regulators of cell signaling pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For example, high doses of this compound have been associated with liver and kidney damage in animal models. Additionally, threshold effects have been observed, where a certain dosage level is required to elicit a specific biochemical response .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes. For instance, this compound has been shown to inhibit the activity of certain dehydrogenases, leading to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, this compound has been shown to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing 2,4-Difluoropyridine involves the nucleophilic substitution of chlorine in 2,4-dichloropyridine with hydrogen fluoride.
Deamination Reaction: Another method involves the deamination of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide.
Industrial Production Methods: Industrial production of this compound typically follows the nucleophilic substitution route due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Difluoropyridine undergoes nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: While less common, this compound can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride or sodium hydroxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Reduction Products: Reduction can yield partially or fully hydrogenated pyridine derivatives.
Scientific Research Applications
2,4-Difluoropyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2,3-Difluoropyridine
- 2,5-Difluoropyridine
- 3,4-Difluoropyridine
- 2,6-Difluoropyridine
Uniqueness: 2,4-Difluoropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms at the 2 and 4 positions of the pyridine ring significantly influences its reactivity and stability compared to other difluoropyridine isomers .
Properties
IUPAC Name |
2,4-difluoropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAKUAILRGATSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00376499 | |
Record name | 2,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34941-90-7 | |
Record name | 2,4-Difluoropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34941-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-difluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00376499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Difluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of fluorine substitution on the pyridine ring affect its photoelectron spectrum?
A2: The photoelectron spectrum provides valuable information about the energy levels of molecular orbitals. Research [] investigates the photoelectron spectra of various fluoropyridines, including 2,4-difluoropyridine. The study reveals that the fluorine substitution causes shifts in the first four bands of the spectra. By analyzing these shifts and correlating them with inductive perturbation by fluorine, the researchers were able to deduce the order of energy levels in pyridine itself.
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